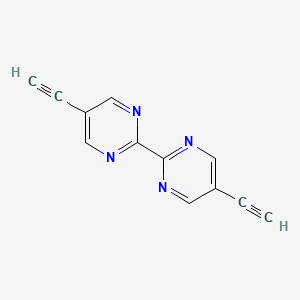

5,5'-Diethynyl-2,2'-bipyrimidine

Vue d'ensemble

Description

5,5’-Diethynyl-2,2’-bipyrimidine is a chemical compound with the molecular formula C14H8N2 . It is frequently used as a linker in Covalent Organic Frameworks (COFs) research .

Synthesis Analysis

The synthesis of 5,5’-Diethynyl-2,2’-bipyrimidine is feasible and is promoted by Pd catalysts and sonication . This procedure provides the advantages of efficiency, versatility, and rapidity .Molecular Structure Analysis

The molecular weight of 5,5’-Diethynyl-2,2’-bipyrimidine is 204.22672 . The molecular structure of this compound is complex and involves multiple nitrogen atoms .Chemical Reactions Analysis

While specific chemical reactions involving 5,5’-Diethynyl-2,2’-bipyrimidine are not detailed in the search results, it’s known that this compound is used as an intermediate in organic synthesis .Applications De Recherche Scientifique

Synthesis and Luminescence Properties

- 5,5'-Diethynyl-2,2'-bipyrimidine has been used in the synthesis of stable and highly luminescent ligands. These ligands, which include pyridine-, bipyridine-, phenanthroline-, bipyrimidine-, and terpyridine-based ligands, are appended with bodipy modules. These compounds have significant photophysical and electrochemical properties and are synthesized using efficient and versatile protocols, highlighting their potential in various scientific applications, particularly in materials science (Ulrich & Ziessel, 2004).

Preparation for Metal-complexing Molecular Rods

- This compound has been utilized in the development of efficient syntheses for brominated bipyridines and bipyrimidines. These compounds are useful for preparing metal-complexing molecular rods, indicating their relevance in the field of inorganic chemistry and materials science (Schwab, Fleischer, & Michl, 2002).

Creation of Metallo-Supramolecular Networks

- In the creation of conjugated metallo-supramolecular networks, this compound is a key component. These networks exhibit interesting optoelectronic properties, useful in advanced material science applications. The inclusion of this compound in polymers leads to the formation of networks with fascinating properties (Kokil, Yao, & Weder, 2005).

Role in Chemical Reactions and Crystallography

- This compound plays a crucial role in various chemical reactions, as evidenced by its interaction with carbonyl compounds, leading to the formation of unique compounds. The structural aspects of these compounds have been determined through methods like X-ray crystallography, indicating its significance in organic chemistry and molecular structure analysis (Craig et al., 1993).

Safety and Hazards

The safety data sheet for a similar compound, 2,2’-Bipyrimidine, indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area . These precautions may also apply to 5,5’-Diethynyl-2,2’-bipyrimidine.

Mécanisme D'action

Target of Action

It’s known that bipyrimidine derivatives are often used as ligands in organometallic chemistry , suggesting that they may interact with metal ions or complexes in biological systems.

Mode of Action

As a bipyrimidine derivative, it likely interacts with its targets through coordination bonds, similar to other ligands in organometallic chemistry

Biochemical Pathways

The biochemical pathways affected by 5,5’-Diethynyl-2,2’-bipyrimidine are currently unknown Given its potential role as a ligand, it may influence pathways involving metal ions or complexes

Propriétés

IUPAC Name |

5-ethynyl-2-(5-ethynylpyrimidin-2-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N4/c1-3-9-5-13-11(14-6-9)12-15-7-10(4-2)8-16-12/h1-2,5-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYXWDJJDLQKJDO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=CN=C(N=C1)C2=NC=C(C=N2)C#C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40790690 | |

| Record name | 5,5'-Diethynyl-2,2'-bipyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40790690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

679844-18-9 | |

| Record name | 5,5'-Diethynyl-2,2'-bipyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40790690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1,1,1-trifluoro-4-[(2-hydroxy-1-phenylethyl)amino]-3-penten-2-one](/img/structure/B3149764.png)

![2-[2-[(2-Carboxycyclohexanecarbonyl)amino]ethylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3149797.png)

![Anthra[2,1,9-def:6,5,10-d'e'f']diisoquinoline-1,3,8,10(2H,9H)-tetrone, 2-methyl-](/img/structure/B3149801.png)

![1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-2-hydroxy-, sodium salt, hydrate (1:1:2)](/img/structure/B3149825.png)